molecular formula C20H21NO5 B14988343 N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide

N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide

Cat. No.: B14988343
M. Wt: 355.4 g/mol
InChI Key: MNUIGWWZULNWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide is a synthetic acetamide derivative featuring a multi-heterocyclic molecular architecture, designed for advanced chemical and pharmacological research. This compound is structurally characterized by its dual furan-methyl motifs and a methoxyphenoxy ether linkage, a framework often investigated for its potential bioactivity. Similar furan-containing acetamide derivatives are frequently utilized as key intermediates or target molecules in medicinal chemistry, particularly in the synthesis and development of novel therapeutic agents . Its complex structure suggests potential research applications in studying enzyme inhibition, receptor binding interactions, and as a precursor in the development of compounds for various biological targets. As a specialized chemical, it serves as a valuable building block for researchers in organic synthesis and drug discovery programs aiming to explore new chemical spaces. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the buyer to determine the suitability of this product for their intended use.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C20H21NO5/c1-15-5-6-19(26-15)13-21(12-18-4-3-11-24-18)20(22)14-25-17-9-7-16(23-2)8-10-17/h3-11H,12-14H2,1-2H3

InChI Key

MNUIGWWZULNWGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent under basic conditions.

    Coupling with 4-methoxyphenol: The intermediate is then reacted with 4-methoxyphenol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the methoxyphenoxy derivative.

    Acetylation: The final step involves the acetylation of the methoxyphenoxy derivative with acetic anhydride or acetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The furan and methoxyphenoxy groups could play a crucial role in binding to these targets and influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Related Acetamides

Structural Analogues with Furan and Phenoxy Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities References
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide (Target) C₂₁H₂₃NO₅ 369.41 4-Methoxyphenoxy, dual furylmethyl groups Enhanced solubility, moderate lipophilicity
N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide C₂₁H₂₁N₃O₅S 427.5 Sulfonylhydrazinylidene, methylphenyl Higher XLogP3 (2.8), increased complexity
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide (BH52446) C₁₉H₁₈BrNO₄ 404.25 4-Bromophenoxy, dual furylmethyl groups Higher halogen content, potential toxicity
N-(3-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide (BH52450) C₂₀H₁₇Cl₂NO₃ 390.26 Dichlorinated phenyl, chlorobenzyl Elevated hydrophobicity, possible CYP inhibition

Key Observations :

  • The target compound exhibits lower molecular weight and simpler substituents compared to sulfonylhydrazinylidene derivatives (e.g., ), which may improve synthetic accessibility.

Heterocyclic Acetamides with Triazole/Isoxazole Moieties

Table 2: Comparison with Triazole/Isoxazole Derivatives
Compound Name Heterocyclic Core Substituents Biological Activity Notes References
2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide 1,2,4-Triazole Ethyl, furyl, fluorophenyl Antibacterial/antifungal (unverified)
2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide Isoxazole Methoxyphenoxy, sulfamoylphenyl COX-2 inhibition (hypothesized)

Key Observations :

  • The target compound lacks sulfamoyl or triazole groups, which are often associated with enzyme inhibition (e.g., COX-2 ). Instead, its furan moieties may favor interactions with microbial targets or neurotransmitter receptors.

Nitro-Substituted Acetamides and Toxicity Considerations

Table 3: Toxicity Comparison with Nitrofuran Derivatives
Compound Name Substituents Carcinogenicity Findings References
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) Nitrofuran, thiazole Induces lymphocytic leukemia in mice
Target Compound Methoxyphenoxy, furylmethyl No reported carcinogenicity -

Key Observations :

  • Nitro groups in compounds like NFTA are strongly linked to carcinogenicity via DNA adduct formation. The absence of nitro substituents in the target compound suggests a safer toxicity profile.
  • Methoxy and furan groups are less likely to generate reactive metabolites, reducing genotoxic risks.

Biological Activity

N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide, a compound with the molecular formula C20H21NO5, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including furan and methoxy phenyl moieties. Its structural composition is crucial for its interaction with biological targets. The following table summarizes its key properties:

PropertyValue
Molecular FormulaC20H21NO5
Molecular Weight357.39 g/mol
LogP3.12
SolubilityModerate in water

Pharmacological Activity

Research indicates that compounds with similar acetamide scaffolds exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are summarized below:

1. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. In vitro assays have demonstrated moderate activity against gram-positive bacteria, which is consistent with findings for other acetamide derivatives that show enhanced efficacy with specific substitutions in their structure .

2. Anticancer Potential
The anticancer activity of related compounds has been noted in several studies. For instance, acetamides have been investigated for their ability to induce apoptosis in cancer cells. The presence of the furan moiety is hypothesized to enhance the cytotoxic effects by interacting with cellular pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the acetamide backbone significantly influence biological activity. Compounds with bulky lipophilic groups tend to show improved activity profiles. The following observations have been made:

  • Substituent Effects : Electron-withdrawing groups at the para position on the aromatic ring increase potency against bacterial strains.
  • Furan Influence : The furan rings contribute to enhanced lipophilicity, facilitating better membrane penetration and bioavailability .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Study on Acetamides : A recent study highlighted the antimicrobial efficacy of acetamides against resistant bacterial strains, suggesting that structural modifications can lead to significant improvements in activity .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines showed that certain acetamide derivatives could inhibit cell proliferation effectively, indicating potential as therapeutic agents .
  • Toxicological Assessment : Toxicological evaluations indicate that while some derivatives exhibit promising biological activity, they also necessitate careful assessment of hepatotoxicity and other adverse effects associated with high doses .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide?

Methodological Answer:
The synthesis of structurally related acetamide derivatives typically involves a two-step process:

Chloroacetylation : Reacting the amine-containing furan derivatives (e.g., furfurylamine analogs) with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form chloroacetamide intermediates .

Etherification : Substituting the chloro group with a phenoxy moiety (e.g., 4-methoxyphenolate) via nucleophilic aromatic substitution. This step requires a polar aprotic solvent like DMF and controlled stirring at room temperature, monitored by TLC for reaction completion .
Key Considerations :

  • Use inert atmospheres to prevent oxidation of furan rings.
  • Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate products with >95% purity .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:
A combination of spectroscopic methods is essential:

  • ¹H NMR : Look for characteristic signals:
    • Furan protons : δ 6.2–7.5 ppm (split into multiplets due to substituents on furan rings) .
    • Methoxy group : A singlet at δ ~3.8 ppm (integration for 3H).
    • Acetamide backbone : Two singlets for CH₂ groups (δ ~4.0 ppm) and NH (δ ~9.8 ppm, if not deuterated) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1667 cm⁻¹ and N–H bending at ~3468 cm⁻¹ .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+1]⁺ at m/z 430.2 for analogs) and fragmentation patterns consistent with furan and methoxyphenoxy groups .

Basic: What purification strategies are effective for removing byproducts in the final synthesis step?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity solids. This method is effective for removing unreacted phenolate or chloroacetylated byproducts .
  • Column Chromatography : Optimize solvent gradients (e.g., 20–50% ethyl acetate in hexane) to separate structurally similar impurities. Monitor fractions by TLC (Rf ~0.5 for target compound) .
  • Wash Steps : Post-synthesis, wash crude products with cold water to remove DMF and inorganic salts .

Advanced: How can researchers resolve contradictions in spectroscopic data for structurally analogous compounds?

Methodological Answer:
Discrepancies in NMR or IR data often arise from:

  • Tautomerism : For example, enol-keto tautomerism in acetamide derivatives can shift NH or carbonyl signals. Use variable-temperature NMR to stabilize tautomeric forms .
  • Steric Effects : Bulky substituents (e.g., 5-methylfuran) may cause unexpected splitting in ¹H NMR. Compare experimental data with DFT-calculated chemical shifts for validation .
  • Crystallographic Validation : Resolve ambiguities via X-ray crystallography. For example, used this to confirm hydrogen bonding (C–H⋯O interactions) and nitro group planarity in related acetamides .

Advanced: What strategies mitigate steric hindrance during etherification of the chloroacetamide intermediate?

Methodological Answer:
Steric hindrance from furan methyl groups can reduce reaction efficiency. Mitigate this by:

  • Activating Groups : Introduce electron-withdrawing groups (e.g., nitro) on the phenoxy ring to enhance electrophilicity .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield by using controlled microwave irradiation (e.g., 100°C, 30 min) to overcome kinetic barriers .
  • Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate nucleophilic substitution in biphasic solvent systems .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:
While direct evidence is limited for this compound, analogous studies suggest:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like PPAR-γ (for hypoglycemic activity) or cyclooxygenase (anti-inflammatory potential). Focus on hydrogen bonding with furan oxygen and methoxyphenoxy groups .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with activity data from related acetamides to predict IC₅₀ values .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify key binding residues .

Table 1: Key Characterization Data for Acetamide Derivatives

ParameterObservation (Example from Analogs)Reference
¹H NMR (δ, ppm)3.8 (-OCH₃), 4.0 (CH₂), 6.9–7.5 (Ar-H)
IR (C=O stretch, cm⁻¹)1667
MS (m/z)430.2 [M+1]⁺
Melting Point (°C)130–135
Crystallographic DataP2₁/c space group, Z=4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.